4-(4-Iodophenyl)-3-methylbutan-2-ol
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Overview
Description
4-(4-Iodophenyl)-3-methylbutan-2-ol is an organic compound that features an iodophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-3-methylbutan-2-ol typically involves the iodination of a precursor compound followed by a series of organic reactions to introduce the butanol moiety. One common method involves the use of 4-iodophenylacetic acid as a starting material, which undergoes a series of reactions including reduction and alkylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Palladium catalysts are often used in coupling reactions, with reagents like boronic acids.
Major Products
Oxidation: Formation of 4-(4-iodophenyl)-3-methylbutan-2-one.
Reduction: Formation of 4-phenyl-3-methylbutan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Iodophenyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)-3-methylbutan-2-ol involves its interaction with various molecular targets. The iodophenyl group can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards certain proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodophenyl group but lacks the butanol moiety.
4-(4-Iodophenyl)butan-2-one: Similar structure but with a ketone instead of a hydroxyl group.
4-Phenyl-3-methylbutan-2-ol: Similar structure but without the iodine atom.
Uniqueness
4-(4-Iodophenyl)-3-methylbutan-2-ol is unique due to the presence of both the iodophenyl and butanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H15IO |
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Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-(4-iodophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15IO/c1-8(9(2)13)7-10-3-5-11(12)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
IANLUHMMGBJAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)C(C)O |
Origin of Product |
United States |
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